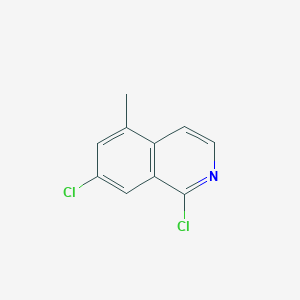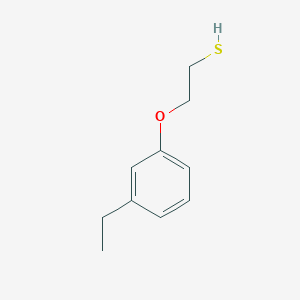![molecular formula C8H12O3 B13200154 Methyl 5-methyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13200154.png)
Methyl 5-methyl-1-oxaspiro[2.3]hexane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-methyl-1-oxaspiro[23]hexane-2-carboxylate is a unique organic compound characterized by its spirocyclic structure
Vorbereitungsmethoden
The synthesis of Methyl 5-methyl-1-oxaspiro[2.3]hexane-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with 3-methylenecyclobutane-1-carbonitrile and methyl 3-methylenecyclobutane-1-carboxylate.
Epoxidation: These starting materials undergo epoxidation to form the corresponding spirooxiranes.
Isomerization: The spirooxiranes are then treated with lithium diisopropylamide in an aprotic medium, leading to the formation of this compound.
Analyse Chemischer Reaktionen
Methyl 5-methyl-1-oxaspiro[2.3]hexane-2-carboxylate undergoes various chemical reactions, including:
Isomerization: It can isomerize into 3-hydroxymethylbicyclo[1.1.0]butane-1-carboxylic acid derivatives when treated with lithium diisopropylamide.
Oxidation and Reduction:
Substitution Reactions: It can undergo substitution reactions, particularly at the spirocyclic carbon atoms, leading to the formation of various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 5-methyl-1-oxaspiro[2.3]hexane-2-carboxylate has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development and medicinal chemistry research.
Material Science: It can be used in the development of new materials with specific properties, such as polymers and resins.
Wirkmechanismus
The mechanism of action of Methyl 5-methyl-1-oxaspiro[2.3]hexane-2-carboxylate involves its ability to undergo isomerization and other chemical transformations. The molecular targets and pathways involved in these reactions are primarily related to its spirocyclic structure and the reactivity of the functional groups present in the molecule .
Vergleich Mit ähnlichen Verbindungen
Methyl 5-methyl-1-oxaspiro[2.3]hexane-2-carboxylate can be compared with other similar compounds, such as:
Methyl 1-oxaspiro[2.3]hexane-5-carboxylate: This compound shares a similar spirocyclic structure but differs in the position of the functional groups.
3-methylenecyclobutane-1-carbonitrile: This compound is a precursor in the synthesis of this compound and has a similar cyclobutane ring structure.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and reactivity.
Eigenschaften
Molekularformel |
C8H12O3 |
|---|---|
Molekulargewicht |
156.18 g/mol |
IUPAC-Name |
methyl 5-methyl-1-oxaspiro[2.3]hexane-2-carboxylate |
InChI |
InChI=1S/C8H12O3/c1-5-3-8(4-5)6(11-8)7(9)10-2/h5-6H,3-4H2,1-2H3 |
InChI-Schlüssel |
SLJBGUMAVQUSKV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC2(C1)C(O2)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(Azepan-2-yl)methyl]acetamide](/img/structure/B13200072.png)
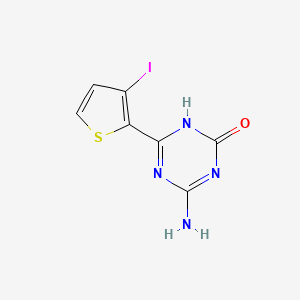
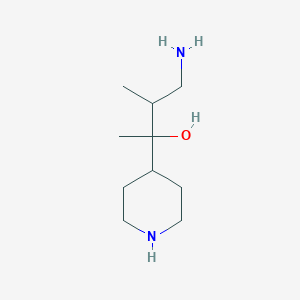
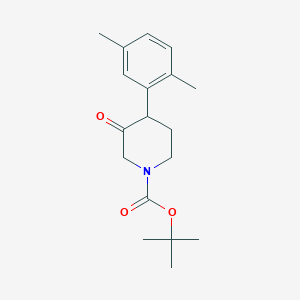
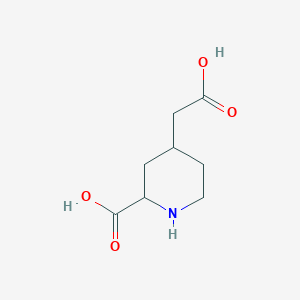
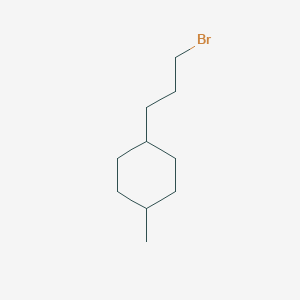
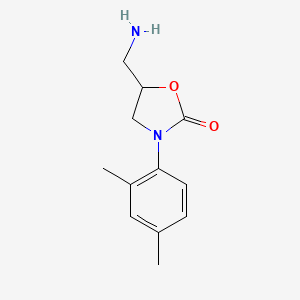
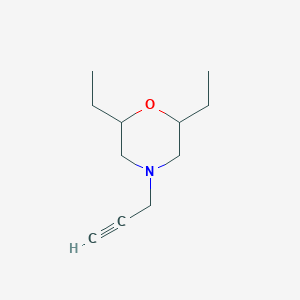
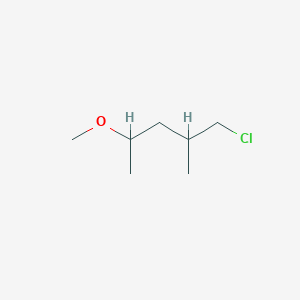
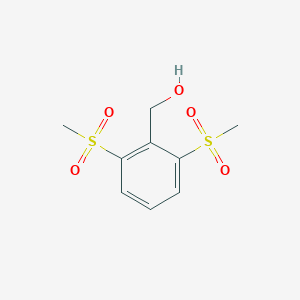
![3-[(2-Carbamimidoylethyl)disulfanyl]propanimidamide](/img/structure/B13200144.png)

